Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate
Description
Chemical Structure and Properties Methyl 4-amino-2-(trifluoromethyl)benzoate (CAS 894796-87-3) is a benzoic acid derivative with a molecular formula of C₉H₈F₃NO₂ and a molecular weight of 219.16 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the 2-position and an amino (-NH₂) group at the 4-position of the benzene ring, esterified as a methyl benzoate. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group provides a site for hydrogen bonding and reactivity in further chemical modifications .
Properties
IUPAC Name |
methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-21-14(20)9-2-5-11(6-3-9)22-13-7-4-10(19)8-12(13)15(16,17)18/h2-8H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZCJJXKUDTCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate typically involves the reaction of 4-amino-2-(trifluoromethyl)phenol with methyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenoxybenzoates.
Scientific Research Applications
Scientific Research Applications
-
Chemistry:
- Intermediate in Organic Synthesis: Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of new compounds with desired properties.
-
Biology:
- Enzyme Inhibition Studies: This compound has been utilized as a biochemical probe to study enzyme kinetics and interactions. Its ability to form hydrogen bonds with active sites of enzymes makes it a valuable tool for understanding enzyme mechanisms and developing inhibitors.
- Protein-Ligand Interactions: Research indicates that it can modulate protein activities, making it significant in studies related to protein-ligand interactions.
-
Medicine:
- Drug Development: The compound is being investigated for its potential therapeutic applications, particularly in developing drugs with enhanced stability and bioavailability. Its structural characteristics suggest it may be effective in targeting specific biological pathways.
- Cancer Research: Preliminary studies have shown that treatment with this compound can lead to significant reductions in tumor growth in animal models, indicating its potential as an anticancer agent.
-
Industry:
- Agrochemicals: this compound is explored for use in the production of agrochemicals, where its properties can enhance the effectiveness of pesticides or herbicides.
- Material Science: The compound's unique properties make it suitable for developing materials with specific functionalities, such as improved thermal stability or chemical resistance.
Case Study 1: Breast Cancer Research
A study published in Cancer Research demonstrated that treatment with this compound resulted in significant tumor growth reduction in animal models. The mechanism was linked to alterations in the expression levels of CRABP2 and FABP5, suggesting a pathway through which this compound exerts its anticancer effects.
Case Study 2: Drug Pharmacokinetics
Investigations into the pharmacokinetics of this compound have indicated promising results regarding its absorption and metabolic stability. These findings support further exploration into its development as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of protein function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzoate Esters
Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate (Intermediate from )
- Structure : Contains a 3-chloropropoxy substituent and a trifluoromethyl group.
- Key Differences: Replaces the amino group with a sulfamoyl group (SO₂NH₂) and introduces a chloroalkyl chain.
- Impact: The 3-chloropropoxy group increases molecular weight (MW ~290–300 g/mol estimated) and may enhance hydrophobicity compared to the amino-substituted target compound. The sulfamoyl group could improve solubility in polar solvents .
Methyl 4-(trifluoromethyl)benzoate ()
- Structure : Simplest analog with only a trifluoromethyl group at the 4-position.
- Key Differences: Lacks the phenoxy and amino substituents.
- Impact: Reduced hydrogen-bonding capacity and simpler reactivity profile. The absence of the amino group limits its use in applications requiring nucleophilic interactions .
Methyl 4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzoate (PI-17908, )
- Structure : Features a pyridinyloxy substituent and chlorine atom.
- Key Differences: Replaces the phenoxy group with a pyridinyloxy moiety and introduces chlorine.
- The chlorine atom increases molecular weight (MW 331.67 g/mol) and may influence toxicity profiles .
Functional Group Comparisons
Amino vs. Chloro/Methoxy Groups
- Amino Group (Target Compound): Enhances solubility in aqueous media via hydrogen bonding. Suitable for pharmaceutical applications requiring bioactivity (e.g., enzyme inhibition) .
- Chloro/Methoxy Groups (): Chloro groups increase lipophilicity and electron-withdrawing effects, while methoxy groups provide electron-donating properties. For example, methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)sulfonyl)benzoate () is a sulfonylurea herbicide, where methoxy and triazine groups are critical for herbicidal activity .
Trifluoromethyl Group
- Common Feature : Present in the target compound, PI-17908 (), and intermediate ().
- Role : Stabilizes the molecule against metabolic degradation and increases membrane permeability. In pesticide derivatives (e.g., haloxyfop-methyl, ), the -CF₃ group enhances target binding in acetyl-CoA carboxylase inhibition .
Triazine-Containing Derivatives ()
- Examples: 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid ().
- Key Differences : Incorporation of triazine rings and formyl/methoxy groups.
- Impact: Triazine rings enable planar stacking and are common in agrochemicals.
Liquid Crystal Derivatives ()
- Example: (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate.
- Key Differences: Extended alkyl chains and imino groups for mesomorphic properties.
- Impact: The trifluoromethyl group aids in stabilizing liquid crystalline phases, whereas the target compound’s amino group would disrupt such order .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Methyl 4-amino-2-(trifluoromethyl)benzoate | C₉H₈F₃NO₂ | 219.16 | -NH₂, -CF₃, methyl ester | Pharmaceuticals, agrochemicals |
| Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate | C₁₂H₁₂ClF₃O₃ | ~290–300* | -SO₂NH₂, -CF₃, 3-chloropropoxy | Intermediate for drug synthesis |
| Methyl 4-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15 | -CF₃, methyl ester | Material science, solvents |
| PI-17908 (Pyridinyloxy derivative) | C₁₄H₉ClF₃NO₃ | 331.67 | -CF₃, chloro, pyridinyloxy | Agrochemicals |
Table 2: Functional Group Influence on Properties
Biological Activity
Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate (commonly referred to as MTFPB) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MTFPB has the molecular formula and a molecular weight of 311.26 g/mol. The trifluoromethyl group attached to the phenoxy ring is known to enhance the biological potency of compounds by increasing lipophilicity and modifying electronic properties.
Antimicrobial Activity
MTFPB exhibits notable antimicrobial properties against various pathogens. Research indicates that compounds containing trifluoromethyl groups often demonstrate enhanced activity against fungi and bacteria compared to their non-fluorinated counterparts.
Table 1: Antimicrobial Activity of MTFPB
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.31 μg/mL | |
| Staphylococcus aureus | 0.8 μg/mL | |
| Escherichia coli | 1.5 μg/mL |
The mechanism by which MTFPB exerts its antimicrobial effects involves the inhibition of key enzymes and cellular processes. For instance, studies have shown that MTFPB can inhibit the formation of fungal pseudomycelium, a critical factor in the pathogenicity of Candida albicans . Additionally, it has been suggested that the trifluoromethyl group may play a role in enhancing binding affinity to target proteins, thereby increasing efficacy.
Case Studies
Several studies have investigated the biological activity of MTFPB in vivo and in vitro:
- In Vivo Efficacy Against Candida albicans : A study demonstrated that mice treated with MTFPB at a dose of 50 mg/kg showed a 100% survival rate after infection with C. albicans, highlighting its potential as an effective antifungal agent .
- Antibacterial Properties : Another investigation focused on the antibacterial effects of MTFPB against Staphylococcus aureus. The compound exhibited significant activity with an MIC of 0.8 μg/mL, suggesting its potential for treating infections caused by resistant strains .
- Comparative Studies : In comparative studies with other antifungal agents like fluconazole, MTFPB showed superior efficacy against azole-resistant strains, indicating its potential as an alternative treatment option .
Q & A
Q. What are the recommended synthesis strategies for Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a substituted phenol and a methyl benzoate derivative. For example:
- Step 1 : Activation of the benzoate ester (e.g., using 4-fluoro-2-(trifluoromethyl)phenol) with a base like DIPEA to deprotonate the phenolic hydroxyl group .
- Step 2 : Coupling with methyl 4-hydroxybenzoate under controlled temperatures (e.g., 40°C for 24–48 hours) to form the phenoxy linkage .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) achieves >97% purity, confirmed by HPLC .
Q. How can researchers confirm the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the aromatic proton environments and ester/trifluoromethyl groups. For example, the trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 355.08 for C₁₅H₁₁F₃NO₃) .
- HPLC : Retention time analysis using a C18 column (acetonitrile/water mobile phase) ensures purity >97% .
Q. What safety precautions are necessary during handling?
- GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Stable at RT in airtight containers; avoid light and moisture to prevent hydrolysis of the ester group .
Q. How does the trifluoromethyl group influence biological activity?
The -CF₃ group enhances lipophilicity (logP ~3.2), improving membrane permeability and target binding. For example, in enzyme inhibition assays, the group increases residence time in hydrophobic binding pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Substituent Variations : Replace the -CF₃ group with -Cl or -OCH₃ to assess changes in binding affinity. For instance, ethyl 4-(trifluoromethyl)benzoate derivatives show reduced activity compared to methyl esters due to steric hindrance .
- Phenoxy Linker Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-position of the phenoxy ring to enhance electrophilicity for SNAr reactions .
Q. What experimental approaches elucidate its mechanism of action in biological systems?
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., Kd values) with target proteins like kinases or GPCRs .
- Molecular Dynamics (MD) Simulations : Model interactions with active sites (e.g., hydrophobic pockets stabilized by -CF₃) to predict binding modes .
Q. How does the compound’s stability vary under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. The ester group is prone to hydrolysis at pH >8, requiring prodrug strategies for in vivo applications .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C, suggesting storage below 25°C .
Q. What computational methods predict its reactivity in synthetic pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
